2-[[1-Hydroxy-3-(trifluoromethyl)cyclohexyl]methylamino]pyridine-4-carbonitrile
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Overview
Description
2-[[1-Hydroxy-3-(trifluoromethyl)cyclohexyl]methylamino]pyridine-4-carbonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-Hydroxy-3-(trifluoromethyl)cyclohexyl]methylamino]pyridine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl intermediate: The initial step involves the formation of a cyclohexyl intermediate through a series of reactions, including cyclization and functional group modifications.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Coupling with pyridine-4-carbonitrile: The final step involves coupling the cyclohexyl intermediate with pyridine-4-carbonitrile using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[1-Hydroxy-3-(trifluoromethyl)cyclohexyl]methylamino]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
2-[[1-Hydroxy-3-(trifluoromethyl)cyclohexyl]methylamino]pyridine-4-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[[1-Hydroxy-3-(trifluoromethyl)cyclohexyl]methylamino]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the hydroxy group may participate in hydrogen bonding with the target. The pyridine ring provides additional interactions, contributing to the overall efficacy of the compound.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds share the trifluoromethyl and pyridine moieties but differ in other functional groups.
Cyclohexylamines: These compounds have a similar cyclohexyl structure but lack the trifluoromethyl and pyridine groups.
Uniqueness
2-[[1-Hydroxy-3-(trifluoromethyl)cyclohexyl]methylamino]pyridine-4-carbonitrile is unique due to the combination of its trifluoromethyl group, hydroxy group, and pyridine ring. This unique structure imparts distinct chemical properties, such as enhanced stability, binding affinity, and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methylamino]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O/c15-14(16,17)11-2-1-4-13(21,7-11)9-20-12-6-10(8-18)3-5-19-12/h3,5-6,11,21H,1-2,4,7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCQMMKQSHOIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(CNC2=NC=CC(=C2)C#N)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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